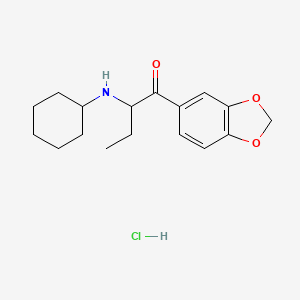
N-cyclohexyl Butylone (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl Butylone (hydrochloride) is a novel stimulant and substituted cathinone. Cathinones are a class of compounds structurally related to cathinone, an alkaloid found in the Khat plant. N-cyclohexyl Butylone (hydrochloride) is categorized as a research chemical and is primarily used in forensic and analytical applications .
Vorbereitungsmethoden
The synthesis of N-cyclohexyl Butylone (hydrochloride) involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a benzodioxole compound with a suitable amine to form an intermediate.
Cyclohexylation: The intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Analyse Chemischer Reaktionen
N-cyclohexyl Butylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: N-cyclohexyl Butylone (hydrochloride) can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl Butylone (hydrochloride) has several scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard in forensic laboratories for the identification and quantification of novel stimulants in biological samples.
Toxicology: Researchers use this compound to study its toxicological effects and potential health risks associated with its use.
Pharmacology: It is employed in pharmacological studies to understand its mechanism of action and its effects on the central nervous system.
Analytical Chemistry: N-cyclohexyl Butylone (hydrochloride) is used in the development and validation of analytical methods for the detection of cathinones in various matrices
Wirkmechanismus
The mechanism of action of N-cyclohexyl Butylone (hydrochloride) involves its interaction with the central nervous system. It acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl Butylone (hydrochloride) is structurally similar to other substituted cathinones, such as:
N-cyclohexyl methylone: Another novel stimulant with similar psychoactive effects.
Butylone: A Schedule I substance in the United States, known for its stimulant properties.
Beta-keto methylenedioxyamphetamine (MDMA): A well-known stimulant and empathogen.
The uniqueness of N-cyclohexyl Butylone (hydrochloride) lies in its specific structural modifications, which result in distinct pharmacological and toxicological profiles compared to other cathinones .
Eigenschaften
Molekularformel |
C17H24ClNO3 |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO3.ClH/c1-2-14(18-13-6-4-3-5-7-13)17(19)12-8-9-15-16(10-12)21-11-20-15;/h8-10,13-14,18H,2-7,11H2,1H3;1H |
InChI-Schlüssel |
AHOUDSVUHGRTAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


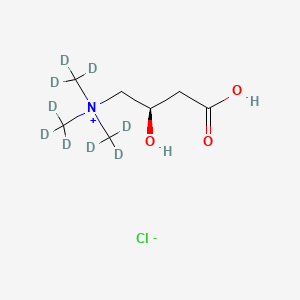
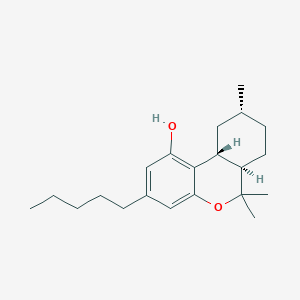
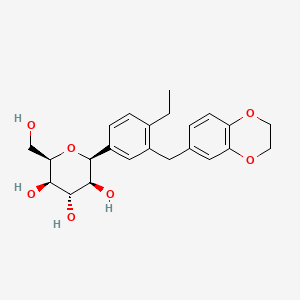
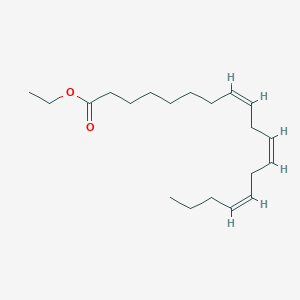

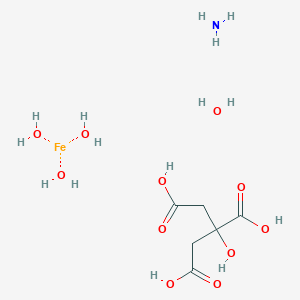

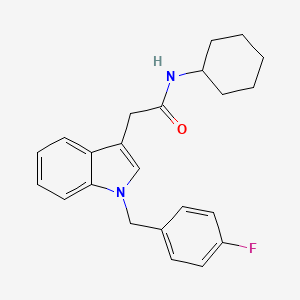
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
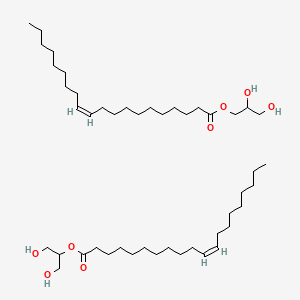
![Methyl 2-[(1-butylindazole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10829066.png)
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)
